molecular formula C27H26ClN3O2S B12055386 1-(4-Chlorophenyl)-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)ethanone

1-(4-Chlorophenyl)-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)ethanone

Cat. No.: B12055386
M. Wt: 492.0 g/mol
InChI Key: VRUSKDCYTHMUDV-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)ethanone is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)ethanone typically involves multiple steps, including the formation of the triazole ring, the introduction of the phenyl and chlorophenyl groups, and the attachment of the sulfanyl and ethanone moieties. Common reagents and conditions used in these reactions may include:

    Formation of Triazole Ring: Cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of Phenyl Groups: Friedel-Crafts alkylation or acylation reactions.

    Attachment of Sulfanyl Group: Thiolation reactions using thiols or disulfides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)ethanone can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of ketone groups to alcohols.

    Substitution: Halogenation or nucleophilic substitution reactions on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Use of halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and phenyl groups may play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-2-(phenylsulfanyl)ethanone: Lacks the triazole ring and additional phenyl groups.

    1-(4-Chlorophenyl)-2-({5-[(2-isopropylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)ethanone: Similar structure but with different substituents on the phenoxy group.

Uniqueness

1-(4-Chlorophenyl)-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)ethanone is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C27H26ClN3O2S

Molecular Weight

492.0 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-[[5-[(5-methyl-2-propan-2-ylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone

InChI

InChI=1S/C27H26ClN3O2S/c1-18(2)23-14-9-19(3)15-25(23)33-16-26-29-30-27(31(26)22-7-5-4-6-8-22)34-17-24(32)20-10-12-21(28)13-11-20/h4-15,18H,16-17H2,1-3H3

InChI Key

VRUSKDCYTHMUDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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